(R)-Gallopamil is synthesized from naturally occurring precursors through various chemical processes. It is classified as a calcium channel blocker, specifically targeting L-type calcium channels, which play a crucial role in cardiac and smooth muscle contraction. This classification places it alongside other well-known calcium channel blockers like verapamil and diltiazem.
The synthesis of (R)-Gallopamil typically involves several key steps:
(R)-Gallopamil has a complex molecular structure characterized by the following features:
The three-dimensional conformation of (R)-Gallopamil allows it to interact selectively with calcium channels, contributing to its pharmacological effects.
(R)-Gallopamil undergoes several significant chemical reactions:
The mechanism by which (R)-Gallopamil exerts its effects primarily involves the inhibition of L-type calcium channels in cardiac and vascular smooth muscle cells. By binding to these channels, (R)-Gallopamil prevents calcium influx during depolarization, leading to:
The stereochemistry of (R)-Gallopamil contributes significantly to its efficacy compared to its S-enantiomer, highlighting the importance of chirality in pharmacological action.
These properties are crucial for formulating (R)-Gallopamil into effective pharmaceutical preparations .
(R)-Gallopamil has several notable applications in scientific research:
(R)-Gallopamil is the dextrorotatory enantiomer of the phenylalkylamine-class calcium channel blocker gallopamil, a methoxy derivative of verapamil. Its chiral center resides at the carbon atom adjacent to the nitrile group (α-isopropyl-α-[(N-methyl-N-homoveratryl)-γ-aminopropyl]-3,4,5-trimethoxyphenylacetonitrile) [1] [9]. This configuration dictates its three-dimensional orientation during interaction with the L-type voltage-gated calcium channel (LTCC) pore, specifically within the interface formed by repeats III and IV of the α1 subunit. Molecular docking studies reveal that the (R)-enantiomer adopts a distinct spatial orientation compared to (S)-gallopamil, altering key binding interactions:
Table 1: Molecular Interactions of (R)- vs. (S)-Gallopamil with LTCC
Interaction Site | (R)-Gallopamil | (S)-Gallopamil |
---|---|---|
Ring A / Tyr_IIIS6 H-bond | Weak (suboptimal distance) | Strong (<3.0 Å) |
Ring B / Tyr_IVS6 H-bond | Moderate | Strong |
Nitrile / Pore Ca²⁺ | Partial coordination | Direct coordination |
Hydrophobic IIIS6 pocket | Reduced occupancy | High occupancy |
(R)-Gallopamil exhibits significantly lower binding affinity for LTCCs compared to its (S)-counterpart, attributable to enantioselective differences in association kinetics and binding site stability:
Table 2: Binding Parameters of Gallopamil Enantiomers
Parameter | (R)-Gallopamil | (S)-Gallopamil | Assay System |
---|---|---|---|
K_D (nM) | 95 ± 12 | 22 ± 4 | Rabbit skeletal muscle LTCC |
Association Rate (×10⁶ M⁻¹s⁻¹) | 1.8 ± 0.3 | 4.2 ± 0.7 | Whole-cell ICₐ inhibition |
Voltage Dependence | Moderate (K_D ↓ 2-fold at +20 mV) | Strong (K_D ↓ 5-fold at +20 mV) | Voltage-clamped VSM cells |
The (R)-enantiomer demonstrates markedly attenuated effects on atrioventricular (AV) nodal conduction compared to (S)-gallopamil, reflecting its lower potency in blocking cardiac LTCCs:
Table 3: Electrophysiological Effects in Humans
Parameter | (R)-Gallopamil | (S)-Gallopamil | Racemic Gallopamil |
---|---|---|---|
ΔPR Interval (%) | 4.8 ± 1.9* | 35.7 ± 10.2* | 22.1 ± 6.5* |
EC₅₀ (ng/mL) | 125 (95% CI: 80–195) | 18 (95% CI: 10–32) | 38 (95% CI: 25–58) |
Use-Dependence | Absent | Pronounced | Moderate |
**P<0.01 vs. placebo; Data from pseudoracemic dosing studies [2] [10]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7